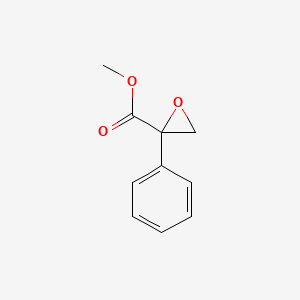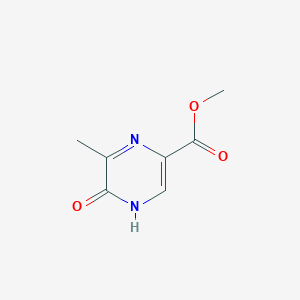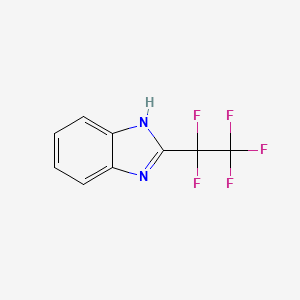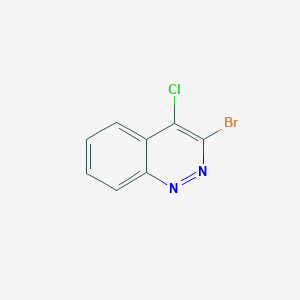
3-溴-4-氯噌啉
描述
3-Bromo-4-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C₈H₄BrClN₂ It is a derivative of cinnoline, which is a nitrogen-containing heterocycle
科学研究应用
3-Bromo-4-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
生化分析
Biochemical Properties
3-Bromo-4-chlorocinnoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between 3-Bromo-4-chlorocinnoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 3-Bromo-4-chlorocinnoline may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-Bromo-4-chlorocinnoline on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, 3-Bromo-4-chlorocinnoline has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 3-Bromo-4-chlorocinnoline can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 3-Bromo-4-chlorocinnoline exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the binding of 3-Bromo-4-chlorocinnoline to cytochrome P450 can inhibit its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, 3-Bromo-4-chlorocinnoline may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4-chlorocinnoline can change over time in laboratory settings, depending on factors such as stability and degradation . In vitro studies have shown that 3-Bromo-4-chlorocinnoline is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Bromo-4-chlorocinnoline can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vivo studies have also demonstrated that the temporal effects of 3-Bromo-4-chlorocinnoline can vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chlorocinnoline in animal models are dose-dependent, with different dosages leading to varying outcomes . At low doses, 3-Bromo-4-chlorocinnoline may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes. For example, high doses of 3-Bromo-4-chlorocinnoline may lead to toxic effects, such as cell death or tissue damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
3-Bromo-4-chlorocinnoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . One key pathway is the cytochrome P450-mediated metabolism, where 3-Bromo-4-chlorocinnoline can act as a substrate or inhibitor. This interaction can influence the overall metabolic flux and the levels of specific metabolites. Additionally, 3-Bromo-4-chlorocinnoline may affect other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of 3-Bromo-4-chlorocinnoline within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of 3-Bromo-4-chlorocinnoline across cellular membranes and its localization within specific cellular compartments. For example, certain transporters may actively transport 3-Bromo-4-chlorocinnoline into the cell, while binding proteins may sequester it in specific organelles. The distribution of 3-Bromo-4-chlorocinnoline can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 3-Bromo-4-chlorocinnoline is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-Bromo-4-chlorocinnoline can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may allow 3-Bromo-4-chlorocinnoline to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-4-chlorocinnoline can be synthesized through various methods. One common approach involves the bromination and chlorination of cinnoline derivatives. For instance, the reaction of 3-bromo-4(1)-cinnoline with copper(I) cyanide in pyridine yields 1,4-dihydro-4-oxocinnoline-3-carbonitrile, which can be converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for 3-Bromo-4-chlorocinnoline typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation and condensation reactions to achieve the desired product.
化学反应分析
Types of Reactions
3-Bromo-4-chlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups depending on the reagents and conditions used.
作用机制
The mechanism of action of 3-Bromo-4-chlorocinnoline involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The exact pathways and molecular targets depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
4-Chlorocinnoline-3-carbonitrile: Similar in structure but with different substituents.
3-Bromo-4(1)-cinnoline: A precursor in the synthesis of 3-Bromo-4-chlorocinnoline.
Uniqueness
3-Bromo-4-chlorocinnoline is unique due to its specific combination of bromine and chlorine substituents on the cinnoline ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
3-bromo-4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFPMWREAJURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508446 | |
| Record name | 3-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80334-78-7 | |
| Record name | 3-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
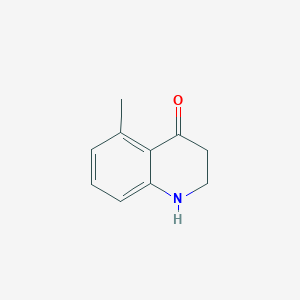
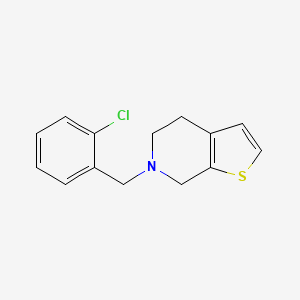
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
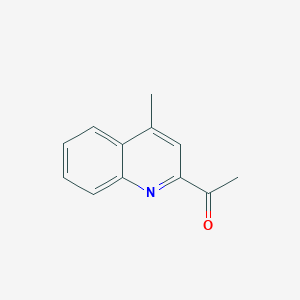
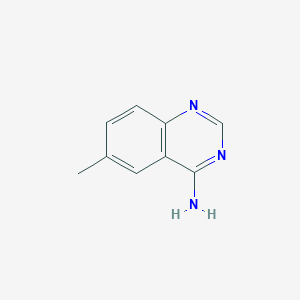

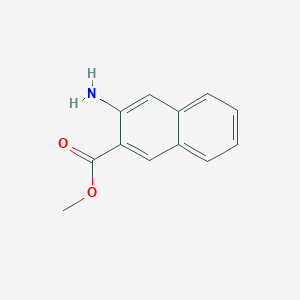
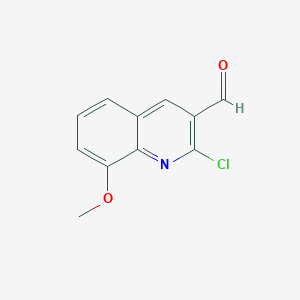
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
